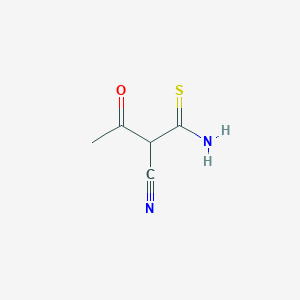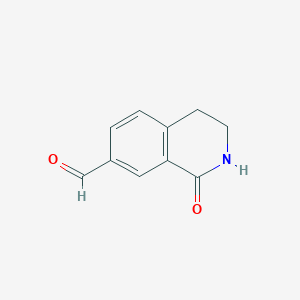
5-METHYLTETRAHYDROFOLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYLTETRAHYDROFOLIC ACID involves multiple steps, starting from basic organic compounds.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
化学反応の分析
Types of Reactions
5-METHYLTETRAHYDROFOLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
5-METHYLTETRAHYDROFOLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-METHYLTETRAHYDROFOLIC ACID involves its interaction with specific molecular targets and pathways within the cell. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways that are crucial for cell survival and function .
類似化合物との比較
Similar Compounds
5-Methyltetrahydrofolic Acid: Similar in structure but differs in the presence of a methyl group.
Leucovorin: Another compound with a similar pteridine ring structure but different functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups that confer specific biochemical properties, making it a valuable compound for various applications .
特性
分子式 |
C20H25N7O6 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |
InChIキー |
ZNOVTXRBGFNYRX-UHFFFAOYSA-N |
正規SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8812877.png)


![2-(3-Bromophenyl)-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B8812891.png)


![Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8812913.png)
![Tris[2-phenylpyridinato-C2,N]iridium(III)](/img/structure/B8812923.png)



